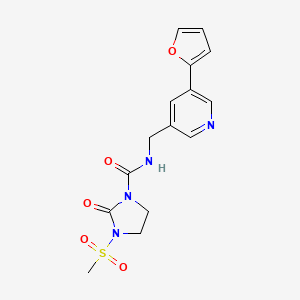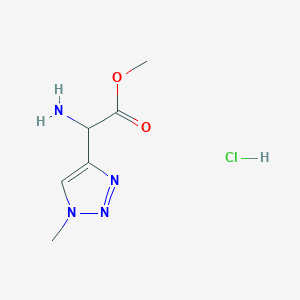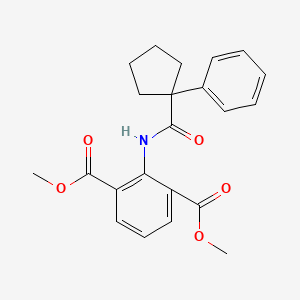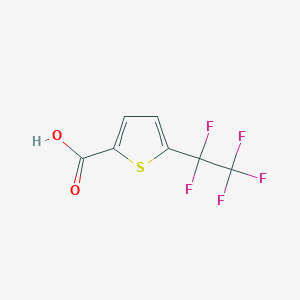
1-Cyclohexanecarbonylazetidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Cyclohexanecarbonylazetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H17NO3 and a molecular weight of 211.26 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of 1-Cyclohexanecarbonylazetidine-3-carboxylic acid consists of a cyclohexane ring attached to a carbonyl group (C=O), which is further attached to an azetidine ring. The azetidine ring is a three-membered ring with one nitrogen atom and two carbon atoms. One of the carbon atoms in the azetidine ring is attached to a carboxylic acid group (-COOH) .Chemical Reactions Analysis
Carboxylic acids, such as 1-Cyclohexanecarbonylazetidine-3-carboxylic acid, can undergo a variety of reactions. They can react with bases to form salts, undergo substitution reactions at the carbonyl carbon atom, and participate in decarboxylation reactions .Physical And Chemical Properties Analysis
1-Cyclohexanecarbonylazetidine-3-carboxylic acid is a powder at room temperature . It has a molecular weight of 211.26 . The compound is a carboxylic acid, and like other carboxylic acids, it can donate a proton (H+) from its -COOH group, acting as an acid .Wissenschaftliche Forschungsanwendungen
Synthesis Applications
- Polycyclic Cyclohexadienones Synthesis : Hypervalent iodine is used for alkoxy-oxylactonization and dearomatization of hydroxy-[1,1'-biphenyl]-2-carboxylic acid, leading to the synthesis of polycyclic cyclohexadienones, potential inhibitors of DNA polymerase (Deng et al., 2020).
Stereochemistry
- Bromination and Epoxydation : The bromination of cyclohexene-1-carboxylic acid and the epoxydation of its methyl ester, leading to various stereochemical compounds (Bellucci et al., 1972).
Coordination Chemistry
- Metal-Oxygen-Metal Linkages : Cyclohexanedicarboxylates of Cd and Mn show interesting structures and metal-oxygen-metal linkages, with potential implications in material sciences (Thirumurugan et al., 2006).
Enaminoketone Studies
- Enaminoketones and Salts : N-substituted amino-cyclohexen-ones undergo halogenation, forming salts of the enol-ketimine form, which have distinct p.m.r. and i.r. properties (Jirkovsky, 1974).
Synthesis of Enantiopure Analogues
- Enantiopure Analogues Synthesis : Enantiopure 2-hydroxy-7-azabicycloheptane-1-carboxylic acids, analogues of 3-hydroxyproline, are synthesized for use as precursors in various compounds (Avenoza et al., 2002).
Peptidomimetics
- Chirospecific Synthesis for Peptidomimetics : Optically pure 1-carboxy-7-azabicycloheptane amino acids are prepared for generating peptidomimetics, serving as conformational probes (Campbell & Rapoport, 1996).
Supramolecular Structures
- Supramolecular Acid Tapes and Networks : Cyclohexane-1, 3cis, 5cis-tricarboxylic acid co-crystallizes with organic bases to form supramolecular acid tapes, sheets, and networks (Shan et al., 2003).
Ring-Closing Metathesis
- Functionalized Cycloalkene Skeleton Synthesis : Synthesis of 4-acetylamino-5-amino-3-hydroxy-cyclohex-1-ene-carboxylic acid ethyl ester using ring-closing metathesis and Grignard reactions, highlighting its importance in organic synthesis (Cong & Yao, 2006).
Catalytic C-Allylation
- C-Allylation in Dicarbonyl Compounds : Palladium-catalyzed C-allylation of highly acidic carbo and heterocyclic β-dicarbonyl compounds, indicating its catalytic versatility (Prat et al., 1988).
Environmental Exposure Studies
- Plasticizer Exposure Assessment : Study on the environmental exposure to the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), revealing its potential as a biomarker for exposure assessment (Silva et al., 2013).
Structural Characterization
- Derivative Structure Studies : Crystallographic and NMR spectroscopic studies of derivatives of cis, cis-cyclohexane-1,3,5-tricarboxylic acid, providing insights into their conformational behavior (Chan et al., 1991).
Safety and Hazards
The safety information for 1-Cyclohexanecarbonylazetidine-3-carboxylic acid indicates that it may be harmful if in contact with skin and may cause skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
1-(cyclohexanecarbonyl)azetidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3/c13-10(8-4-2-1-3-5-8)12-6-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQHHRLAORURHHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)N2CC(C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclohexanecarbonylazetidine-3-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]-5-methylpyrimidine](/img/structure/B2741850.png)
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2741851.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2741854.png)

![5-[(2R,4S)-1-[(E)-2-(4-Chlorophenyl)ethenyl]sulfonyl-4-methoxypyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2741859.png)

![1-[(2-Fluorophenyl)methyl]cyclopentan-1-amine;hydrochloride](/img/structure/B2741863.png)
![[(2S,5R)-5-(Trifluoromethyl)pyrrolidin-2-yl]methanol](/img/structure/B2741864.png)
![3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-7-[(4-nitrophenyl)methoxy]chromen-4-one](/img/no-structure.png)
![N-Methyl-1-[3-(4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2741869.png)


![methyl 2-[2-(2-hydroxyethyl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetate](/img/structure/B2741872.png)